molecular formula C17H18Cl2N8 B14317109 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- CAS No. 105949-65-3

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-

Cat. No.: B14317109
CAS No.: 105949-65-3
M. Wt: 405.3 g/mol
InChI Key: ZYYXLWWBIJRQEY-UHFFFAOYSA-N
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Description

1,3,5,7-Tetraazabicyclo[331]nonane, 3,7-bis[(4-chlorophenyl)azo]- is a complex organic compound characterized by its unique bicyclic structure and the presence of azo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- typically involves the reaction of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane with 4-chlorophenyl diazonium salts under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often in the presence of a catalyst to facilitate the formation of the azo bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism by which 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- exerts its effects involves the interaction of its azo groups with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include oxidative stress and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- is unique due to its specific azo groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

CAS No.

105949-65-3

Molecular Formula

C17H18Cl2N8

Molecular Weight

405.3 g/mol

IUPAC Name

(4-chlorophenyl)-[7-[(4-chlorophenyl)diazenyl]-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl]diazene

InChI

InChI=1S/C17H18Cl2N8/c18-14-1-5-16(6-2-14)20-22-26-10-24-9-25(11-26)13-27(12-24)23-21-17-7-3-15(19)4-8-17/h1-8H,9-13H2

InChI Key

ZYYXLWWBIJRQEY-UHFFFAOYSA-N

Canonical SMILES

C1N2CN(CN1CN(C2)N=NC3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)Cl

Origin of Product

United States

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